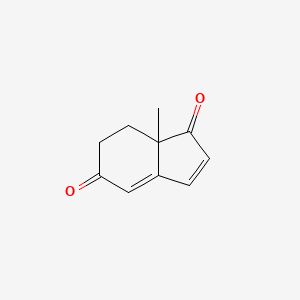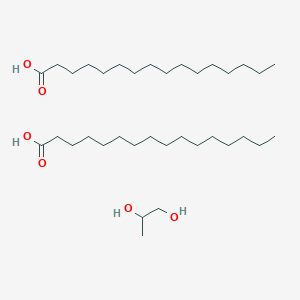![molecular formula C12H12N4O3 B14000371 N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide CAS No. 36664-11-6](/img/structure/B14000371.png)
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide is a chemical compound that belongs to the class of nitroimidazole derivatives Nitroimidazoles are known for their broad range of biological activities, including antimicrobial, antiprotozoal, and radiosensitizing properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide typically involves the reaction of 2-nitroimidazole with an appropriate benzoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-[2-(2-aminoimidazol-1-yl)ethyl]benzamide.
Substitution: Formation of various substituted imidazole derivatives.
Oxidation: Formation of nitroso or other oxidized imidazole derivatives.
科学的研究の応用
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiprotozoal activities.
Medicine: Investigated as a radiosensitizer in cancer therapy, enhancing the effectiveness of radiation treatment.
作用機序
The mechanism of action of N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide involves its interaction with biological molecules. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This property makes it useful as a radiosensitizer, as it can enhance the effects of radiation therapy by increasing the susceptibility of cancer cells to radiation-induced damage.
類似化合物との比較
Similar Compounds
- 2-(2-nitroimidazol-1-yl)ethanamine
- 2-methyl-5-nitroimidazole
- 1-(2-bromoethyl)-2-methyl-5-nitroimidazole
Uniqueness
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide is unique due to its specific structure, which combines the nitroimidazole moiety with a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
36664-11-6 |
|---|---|
分子式 |
C12H12N4O3 |
分子量 |
260.25 g/mol |
IUPAC名 |
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H12N4O3/c17-11(10-4-2-1-3-5-10)13-6-8-15-9-7-14-12(15)16(18)19/h1-5,7,9H,6,8H2,(H,13,17) |
InChIキー |
LXQYHGSIHDYUPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)



![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)



![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)




![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
